3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride
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Overview
Description
3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with a fused bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its unique imidazo[1,5-a]pyridine scaffold, which contributes to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyridine scaffold.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylimidazo[1,2-a]pyridin-6-amine: Similar structure but different positional isomer.
3-Methylimidazo[1,2-a]pyrazin-6-amine: Another heterocyclic compound with a similar core structure.
Uniqueness
3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride is unique due to its specific imidazo[1,5-a]pyridine scaffold, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11Cl2N3 |
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Molecular Weight |
220.10 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-6-10-4-8-3-2-7(9)5-11(6)8;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
VUBJJCNGZHUVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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